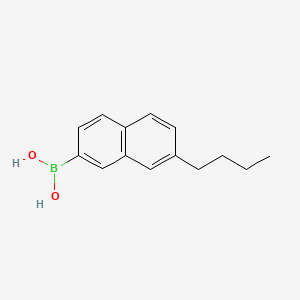
(7-Butylnaphthalen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(7-Butylnaphthalen-2-yl)boronic acid” is an organoboron compound . It has a molecular formula of C14H17BO2 and a molecular weight of 228.10 . It is also known as a chemical compound .
Synthesis Analysis
Borinic acids, including “(7-Butylnaphthalen-2-yl)boronic acid”, can be synthesized through various methods. One common method involves the addition of organometallic reagents to boranes . Another strategy involves the reaction of triarylboranes with a ligand . Protodeboronation of boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “(7-Butylnaphthalen-2-yl)boronic acid” involves a boron atom bonded to two carbon atoms and one oxygen atom . This results in an enhanced Lewis acidity compared to boronic acids .Chemical Reactions Analysis
Boronic acids, including “(7-Butylnaphthalen-2-yl)boronic acid”, are known to undergo various chemical reactions. For instance, they can participate in cross-coupling reactions . Boronic acids can also undergo protodeboronation, yielding boric acid .Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids and have a pKa value of 4–10 .Wissenschaftliche Forschungsanwendungen
Nickel-Catalyzed Decarboxylative Borylation
A versatile nickel-catalyzed process has been developed for replacing carboxylic acids with boronate esters using a phthalimide activator. This method facilitates late-stage modification of complex molecules and has been utilized to produce potent in vitro inhibitors of human neutrophil elastase, a target for treating inflammatory lung diseases. The approach demonstrates the utility of boronic acids in medicinal chemistry, particularly in drug discovery and development, by enabling the convenient synthesis of complex boronic acids from readily available carboxylic acids (Li et al., 2017).
Heterocyclic Boronic Acids Synthesis and Applications
The synthesis and applications of a range of heterocyclic boronic acids have been reviewed, highlighting their importance in the synthesis of biphenyls via Suzuki reactions and their biological activities. Despite their utility, the synthesis of heterocyclic boronic acids often presents challenges, underscoring the need for innovative approaches to overcome these difficulties (Tyrrell & Brookes, 2003).
Organic Room-Temperature Phosphorescent Materials
Cyclic esterification of aryl boronic acids with appropriate dihydric alcohols has been shown to be an effective method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This approach has enabled the conversion of non-RTP and ML active compounds into long-lived RTP emitters and bright ML dyes, demonstrating the potential of boronic acids in materials science for developing advanced luminescent materials (Zhang et al., 2018).
Wirkmechanismus
Target of Action
The primary target of (7-Butylnaphthalen-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with the metal catalyst in the reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of (7-Butylnaphthalen-2-yl)boronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(7-Butylnaphthalen-2-yl)boronic acid”, have been growing in interest due to their potential applications in medicinal chemistry, chemical biology, biomedical devices, and material chemistry . The development of new boronic acid-based compounds and the exploration of novel chemistries using boron are areas of ongoing research .
Eigenschaften
IUPAC Name |
(7-butylnaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-2-3-4-11-5-6-12-7-8-14(15(16)17)10-13(12)9-11/h5-10,16-17H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXADVUJCDBJIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=C2)CCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675746 |
Source


|
| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Butylnaphthalen-2-yl)boronic acid | |
CAS RN |
1310384-80-5 |
Source


|
| Record name | (7-Butylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

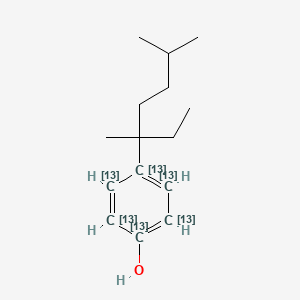
![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)


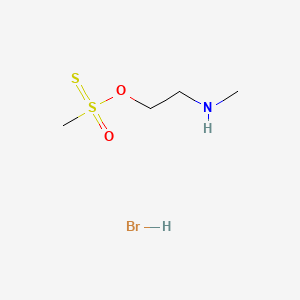
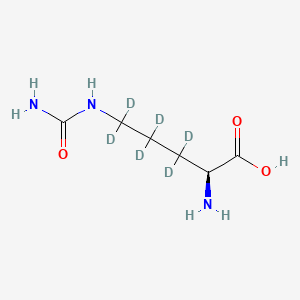

![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)
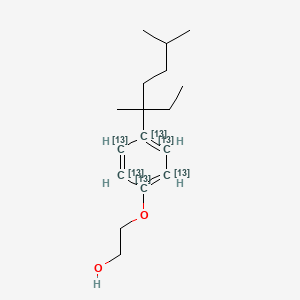

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)